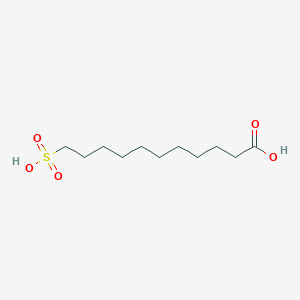
11-Sulfoundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Sulfoundecanoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to an eleven-carbon aliphatic chain. This compound is notable for its applications in various fields, including catalysis and material science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-sulfoundecanoic acid typically involves the functionalization of undecanoic acid derivatives. One common method includes the oxidation of 11-mercaptoundecanoic acid to introduce the sulfonic acid group. This process can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of undecanoic acid derivatives using sulfur trioxide or chlorosulfonic acid, followed by neutralization and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 11-Sulfoundecanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be further oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfonates.
Reduction: Sulfides, thiols.
Substitution: Alkylated or aminated derivatives.
Aplicaciones Científicas De Investigación
11-Sulfoundecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks and as a catalyst in organic reactions.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and imaging.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Mecanismo De Acción
The mechanism of action of 11-sulfoundecanoic acid involves its ability to interact with various molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparación Con Compuestos Similares
- 10-Phosphono-1-decanesulfonic acid
- 11-Aminoundecanoic acid
- 11-Mercaptoundecanoic acid
Comparison: 11-Sulfoundecanoic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and solubility properties compared to similar compounds. For instance, 11-aminoundecanoic acid contains an amino group, making it more suitable for polymer synthesis, while 11-mercaptoundecanoic acid has a thiol group, which is more reactive in redox reactions .
Propiedades
Número CAS |
91243-93-5 |
|---|---|
Fórmula molecular |
C11H22O5S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
11-sulfoundecanoic acid |
InChI |
InChI=1S/C11H22O5S/c12-11(13)9-7-5-3-1-2-4-6-8-10-17(14,15)16/h1-10H2,(H,12,13)(H,14,15,16) |
Clave InChI |
HODIOTABVUHCTC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCS(=O)(=O)O)CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


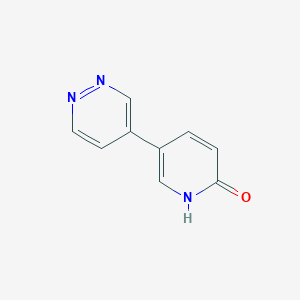
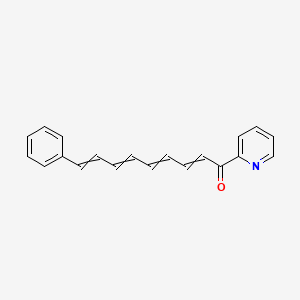
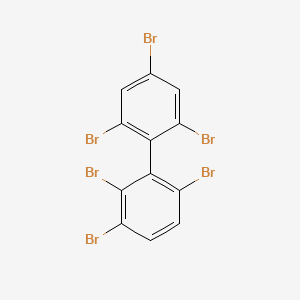
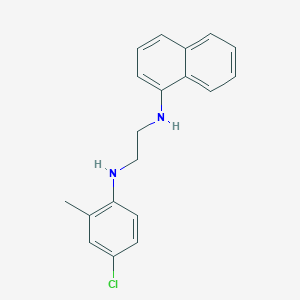
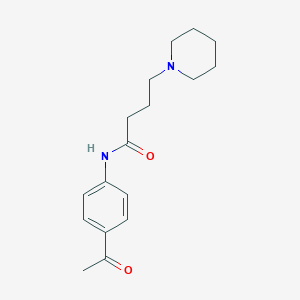
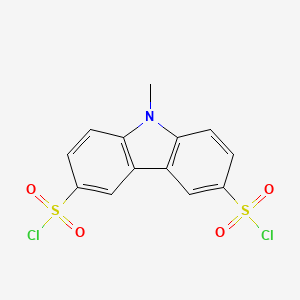
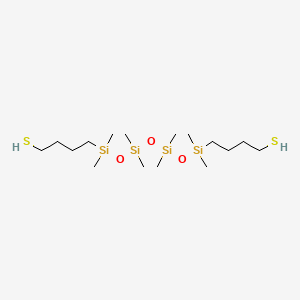
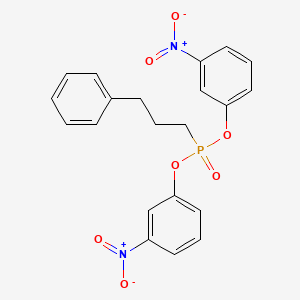
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
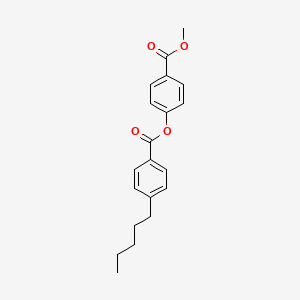
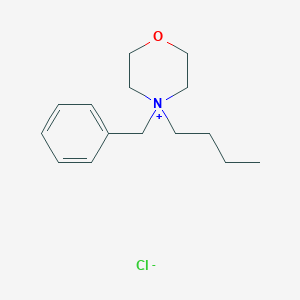
![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
